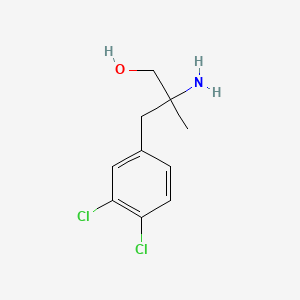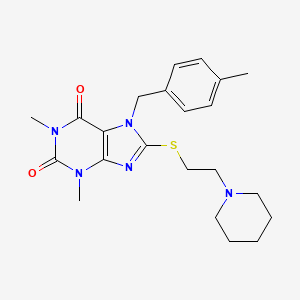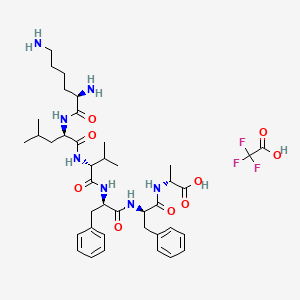
3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dioxymethylenbenzyliden-p-chlorphenylacetonitril ist eine organische Verbindung mit der Summenformel C16H10ClNO2 und einem Molekulargewicht von 283,709 g/mol Es zeichnet sich durch das Vorhandensein einer Benzylidengruppe aus, die mit Dioxymethylen substituiert ist, und einer p-Chlorphenylacetonitril-Einheit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dioxymethylenbenzyliden-p-chlorphenylacetonitril umfasst typischerweise die Reaktion von 3,4-Dioxymethylenbenzaldehyd mit p-Chlorphenylacetonitril unter basischen Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, was die Bildung des gewünschten Produkts durch eine Kondensationsreaktion erleichtert .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4-Dioxymethylenbenzyliden-p-chlorphenylacetonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine oder andere reduzierte Formen umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Hydroxidionen) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu primären Aminen führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten der ursprünglichen Verbindung führen.
Wissenschaftliche Forschungsanwendungen
3,4-Dioxymethylenbenzyliden-p-chlorphenylacetonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Derivate der Verbindung können potenzielle biologische Aktivitäten aufweisen, was sie zu einem interessanten Thema in der Wirkstoffforschung und -entwicklung macht.
Medizin: Die Erforschung seiner pharmakologischen Eigenschaften könnte zur Entwicklung neuer Therapeutika führen.
5. Wirkmechanismus
Der Wirkmechanismus von 3,4-Dioxymethylenbenzyliden-p-chlorphenylacetonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren entfalten, was zu einer Modulation biochemischer Pfade führt. Detaillierte Studien zu seinem Wirkmechanismus können Einblicke in seine potenziellen therapeutischen Anwendungen und sein Sicherheitsprofil liefern .
Wirkmechanismus
The mechanism of action of 3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenethylamin: Ein methylierter Metabolit von Dopamin mit Anwendungen in der Parkinson-Krankheitsforschung.
3-Methoxyphenylacetonitril: Wird bei der Synthese verschiedener organischer Verbindungen und als Zwischenprodukt in chemischen Reaktionen verwendet.
Einzigartigkeit
3,4-Dioxymethylenbenzyliden-p-chlorphenylacetonitril ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Dioxymethylen- als auch von p-Chlorphenylacetonitril-Gruppen. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es für spezialisierte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
CAS-Nummer |
104089-74-9 |
|---|---|
Molekularformel |
C16H10ClNO2 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10ClNO2/c17-14-4-2-12(3-5-14)13(9-18)7-11-1-6-15-16(8-11)20-10-19-15/h1-8H,10H2/b13-7+ |
InChI-Schlüssel |
DLQRXFJDEIGQFF-NTUHNPAUSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


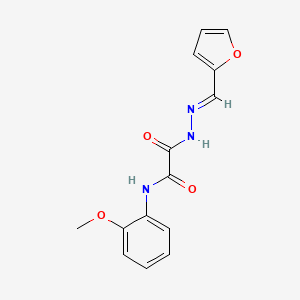
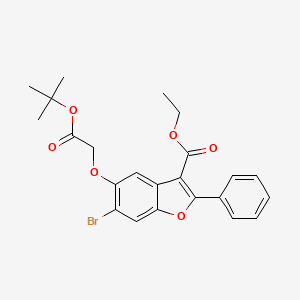
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)

![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)

![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12044383.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
